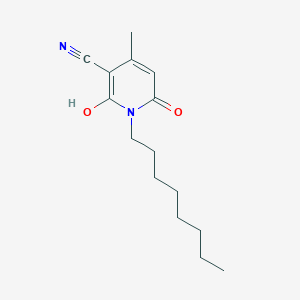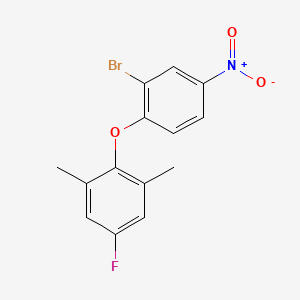
Tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an isopropylamino group, and a pyrimidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the isopropylamino group, and carbamate formation. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 1,3-diketones or malondialdehyde derivatives.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced through nucleophilic substitution reactions using isopropylamine as the nucleophile.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the isopropylamino group, while reduction may produce reduced pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,5-a]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.
tert-Butyl (5-aminopyridin-2-yl)carbamate: This compound has a similar carbamate structure and is used in similar research applications.
Uniqueness
Tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H22N4O2 |
|---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
tert-butyl N-[4-[(propan-2-ylamino)methyl]pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C13H22N4O2/c1-9(2)15-7-10-11(6-14-8-16-10)17-12(18)19-13(3,4)5/h6,8-9,15H,7H2,1-5H3,(H,17,18) |
InChI-Schlüssel |
OIDJRLMMCZHQPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC1=NC=NC=C1NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)




![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)


![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)





